
2-(3-Sulfanylcyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Sulfanylcyclobutyl)acetic acid is an organic compound characterized by a cyclobutyl ring substituted with a sulfanyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Sulfanylcyclobutyl)acetic acid typically involves the formation of the cyclobutyl ring followed by the introduction of the sulfanyl group and the acetic acid moiety. One common method involves the cyclization of a suitable precursor, such as a 1,3-diene, followed by thiolation and carboxylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(3-Sulfanylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
2-(3-Sulfanylcyclobutyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Sulfanylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The acetic acid moiety can interact with enzymes and receptors, modulating various biochemical pathways. These interactions can lead to changes in cellular function and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Mercaptocyclobutyl)acetic acid
- 2-(3-Hydroxycyclobutyl)acetic acid
- 2-(3-Aminocyclobutyl)acetic acid
Uniqueness
2-(3-Sulfanylcyclobutyl)acetic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the cyclobutyl ring and the acetic acid moiety further enhances its versatility in various applications.
Properties
Molecular Formula |
C6H10O2S |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-(3-sulfanylcyclobutyl)acetic acid |
InChI |
InChI=1S/C6H10O2S/c7-6(8)3-4-1-5(9)2-4/h4-5,9H,1-3H2,(H,7,8) |
InChI Key |
BZSPWLFBFWNOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



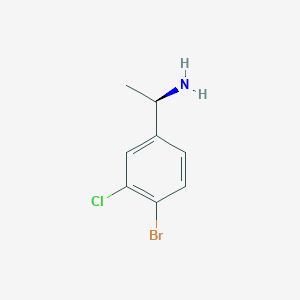

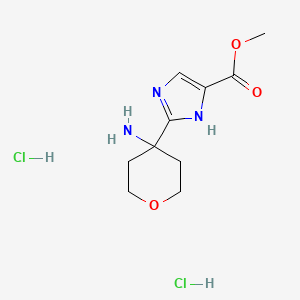
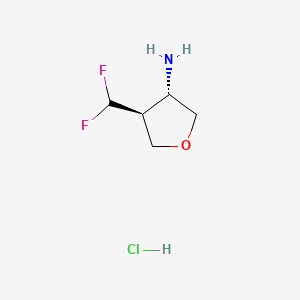
![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
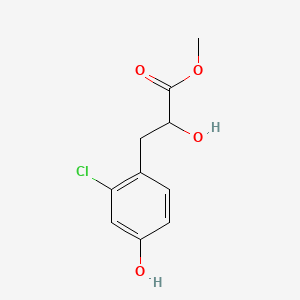
amine hydrochloride](/img/structure/B15317619.png)
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
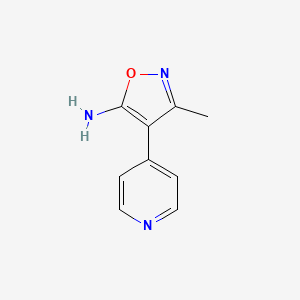
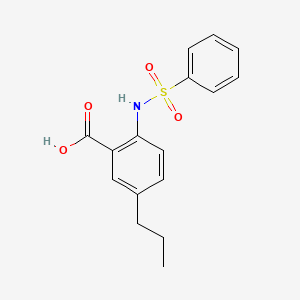
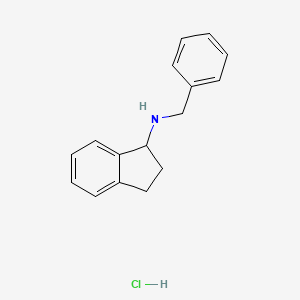

![N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B15317643.png)
